molecular formula C13H16ClNO3S B12109803 Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- CAS No. 1016522-30-7

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-

Cat. No.: B12109803
CAS No.: 1016522-30-7
M. Wt: 301.79 g/mol
InChI Key: LJYVNPCTDOULPP-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride derivatives are critical intermediates in organic synthesis, particularly for constructing sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The compound "Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-" features a benzenesulfonyl chloride core substituted at the para position with a 2-methylpiperidine carbonyl group. This structural motif combines the electrophilic reactivity of the sulfonyl chloride group with the steric and electronic influences of the piperidinyl-carbonyl substituent.

The 2-methylpiperidinyl group introduces a nitrogen-containing heterocycle, which may enhance solubility in polar solvents and influence reactivity in nucleophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016522-30-7

Molecular Formula

C13H16ClNO3S

Molecular Weight

301.79 g/mol

IUPAC Name

4-(2-methylpiperidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H16ClNO3S/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(8-6-11)19(14,17)18/h5-8,10H,2-4,9H2,1H3

InChI Key

LJYVNPCTDOULPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Sulfonation Step :

    • A mixture of 4-[(2-methyl-1-piperidinyl)carbonyl]benzene (1 equiv) and chlorosulfonic acid (3–3.2 equiv) is stirred at 60°C for 1 hour under inert conditions.

    • The reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently chlorinated in situ to yield the sulfonyl chloride.

    • Hydrogen chloride gas evolved during the reaction is absorbed using a two-stage falling film absorber to produce 38% hydrochloric acid.

  • Workup and Isolation :

    • The crude product is hydrolyzed with water (mass ratio 1:3–4 to benzene) at 60°C, followed by neutralization with 32% sodium hydroxide to pH 7.

    • The organic layer is distilled under vacuum (-0.098 MPa) at 150°C to isolate benzenesulfonyl chloride, while the residue contains diphenyl sulfone.

Yield : ~75% for benzenesulfonyl chloride derivatives under optimized conditions.

Multi-Step Synthesis via Piperidine Intermediate

This method constructs the 2-methylpiperidine moiety before introducing the sulfonyl chloride group, ensuring precise stereochemical control.

Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic Acid

  • Transfer Hydrogenation : Piperidine-4-carboxylic acid is methylated using formaldehyde under transfer hydrogenation conditions (Pd/C catalyst, formic acid, 90–95°C).

    • Key Advantage : Ambient pressure operation avoids specialized equipment.

    • Yield : ~85% for the hydrochloride salt after crystallization.

Step 2: Formation of N,N-Diethyl-1-methylpiperidine-4-carboxamide

  • The hydrochloride salt reacts with thionyl chloride (SOCl₂) and diethylamine to form the carboxamide intermediate.

    • Reaction Time : 4–6 hours at reflux (40–50°C).

    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Step 3: Grignard-Mediated Coupling

  • Turbo Grignard Reagent : Isopropylmagnesium chloride/LiCl reacts with 6-bromopyridine-2-carbonyl chloride to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

    • Conditions : Ambient temperature (18–25°C), avoiding cryogenic requirements.

    • Yield : 78% after hydrobromic acid quench.

Step 4: Final Sulfonation

  • The coupled product undergoes sulfonation with ClSO₃H as described in Section 1, followed by vacuum distillation.

Overall Yield : ~62% (four-step sequence).

Alternative Pathway Using Bromopyridine Intermediates

Bromopyridine Synthesis

  • 2,6-Dibromopyridine is treated with Turbo Grignard reagent to form a magnesiated intermediate, which reacts with 1-methylpiperidine-4-carbonyl chloride.

  • Key Observation : Grignard methodology circumvents lithiation’s sensitivity to moisture and temperature.

Comparative Analysis of Preparation Methods

Method Key Steps Yield (%) Advantages Challenges
Direct SulfonationSingle-step sulfonation75Short reaction timeLimited to pre-formed intermediates
Multi-Step SynthesisPiperidine alkylation, Grignard coupling62Stereochemical controlMulti-step purification required
Bromopyridine RouteGrignard coupling, nucleophilic substitution68ScalabilityBromine handling hazards

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: For the formation of sulfonamides, amines are used as nucleophiles.

    Alcohols: For the formation of sulfonate esters, alcohols are used as nucleophiles.

    Water: For hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry

Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-, serves as a versatile reagent in organic synthesis. Its applications include:

  • Preparation of Sulfonamides: The compound reacts with amines to yield sulfonamides, which are crucial in pharmaceuticals.
  • Formation of Sulfonate Esters: It can also react with alcohols to produce sulfonate esters, which are important intermediates in organic synthesis.

Table 1: Reaction Types and Products

Reaction TypeReactantsProducts
SubstitutionAminesSulfonamides
SubstitutionAlcoholsSulfonate Esters
HydrolysisWaterBenzenesulfonic Acid
ReductionReducing AgentsSulfinic Acid

Biology

In biological research, this compound is utilized for the modification of biomolecules to investigate their structure and function. The ability to introduce sulfonamide groups can enhance the biological activity of compounds by altering their interaction with biological targets.

Medicine

Benzenesulfonyl chloride derivatives play a vital role in medicinal chemistry:

  • Pharmaceutical Intermediates: They are used in the synthesis of various active pharmaceutical ingredients (APIs). For instance, sulfonamide derivatives are known for their antibacterial properties.
  • Drug Development: The compound's ability to modify existing drugs or create new drug candidates makes it valuable in therapeutic research .

Industry

The industrial applications of benzenesulfonyl chloride derivatives include:

  • Dyes and Pigments Production: The compound is involved in synthesizing dyes and pigments used in textiles and coatings.
  • Chemical Manufacturing: It serves as an intermediate in producing various industrial chemicals, enhancing its economic significance .

Case Studies

Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the use of benzenesulfonyl chloride derivatives in synthesizing novel antibacterial agents. The sulfonamide groups were shown to enhance the efficacy against Gram-positive bacteria, highlighting the compound's potential in drug development.

Case Study 2: Modification of Biomolecules
Research involving the modification of peptides with benzenesulfonyl chloride derivatives revealed insights into protein interactions. This application is crucial for understanding mechanisms in cellular processes and developing targeted therapies.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]- involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines and alcohols. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester products.

Comparison with Similar Compounds

Key Observations:

  • In contrast, the 2-methylpiperidinyl group may donate electron density via the piperidine nitrogen, moderating reactivity.
  • Steric Hindrance : The 2-methylpiperidinyl and pyrazole substituents introduce steric bulk, which could slow nucleophilic attack at the sulfonyl chloride compared to linear perfluorinated chains .
  • Applications : Fluorinated derivatives are suited for hydrophobic applications, while nitrogen-containing variants (e.g., piperidinyl or pyrazole) may interact with biological targets or serve as ligands in catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonyl chloride, and what factors influence reaction yield and purity?

  • Methodological Answer : The compound can be synthesized via chlorosulfonation of a benzene precursor using chlorosulfonic acid, requiring two equivalents to form the sulfonyl chloride group . Key factors include reaction temperature (e.g., 130°C for radical-mediated pathways ), solvent selection (e.g., CHCl₃/MeOH for piperidine coupling ), and stoichiometric control to minimize byproducts. Post-synthesis purification via flash distillation or chromatography is critical for yield optimization .

Q. How can researchers characterize the purity and structural integrity of 4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonyl chloride using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze chemical shifts for the sulfonyl chloride (~δ 7.5-8.5 ppm for aromatic protons) and piperidinyl carbonyl (δ ~165-175 ppm for C=O in ¹³C NMR) .
  • HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate, pH 4.6) to assess purity. Retention times and peak symmetry indicate compound stability .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural motifs .

Q. What are the recommended storage conditions and handling protocols to ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store in sealed, moisture-free containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the sulfonyl chloride group. Handle in a fume hood with nitrile gloves and chemical goggles to avoid skin/eye exposure. Avoid proximity to oxidizing agents, as sulfonyl chlorides may react exothermically .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes observed in reactions involving benzenesulfonyl chloride derivatives, particularly regarding radical intermediates?

  • Methodological Answer : Radical pathways dominate in reactions with alkenes or alkynes. For example, benzenesulfonyl chloride reacts with diphenylacetylene via a trans-addition mechanism, where the sulfonyl group initially occupies an axial position before intermediate radical flipping leads to equatorial stabilization . Computational modeling (e.g., DFT) can map energy barriers for axial vs. equatorial transition states, guiding synthetic design .

Q. How do computational studies (e.g., DFT) contribute to understanding the electronic properties and reactivity of the sulfonyl chloride group in this compound?

  • Methodological Answer : DFT calculations reveal charge distribution at the sulfur center, highlighting electrophilicity at the chlorine atom. Solvent effects (e.g., polar aprotic media) stabilize the transition state during nucleophilic substitution. Frontier molecular orbital analysis predicts reactivity with amines or alcohols, aiding in catalyst selection for derivatization .

Q. What strategies can resolve contradictions in literature data regarding the compound's reactivity with different nucleophiles or under varying catalytic conditions?

  • Methodological Answer :

  • Controlled Kinetic Studies : Compare reaction rates under standardized conditions (e.g., THF at 25°C) to isolate solvent/catalyst effects .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways and distinguish between SN1 vs. SN2 mechanisms .
  • Cross-Validation : Replicate conflicting studies with high-purity reagents and in situ monitoring (e.g., IR spectroscopy for intermediate detection) .

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